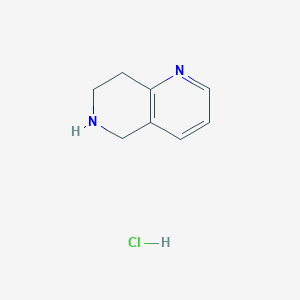

5,6,7,8-Tetrahydro-1,6-naphthyridine hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

5,6,7,8-tetrahydro-1,6-naphthyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2.ClH/c1-2-7-6-9-5-3-8(7)10-4-1;/h1-2,4,9H,3,5-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYSZQJUFJGTSCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1N=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40617111 | |

| Record name | 5,6,7,8-Tetrahydro-1,6-naphthyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40617111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124458-32-8, 1187830-51-8 | |

| Record name | 1,6-Naphthyridine, 5,6,7,8-tetrahydro-, hydrochloride (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124458-32-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,6,7,8-Tetrahydro-1,6-naphthyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40617111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 5,6,7,8-Tetrahydro-1,6-naphthyridine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of 5,6,7,8-Tetrahydro-1,6-naphthyridine hydrochloride, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document consolidates available data on its chemical structure, properties, synthesis, and key biological activities, presenting it in a format tailored for scientific and research applications.

Core Chemical Properties

5,6,7,8-Tetrahydro-1,6-naphthyridine can exist as a free base and in protonated forms, most commonly as a monohydrochloride or a dihydrochloride salt. The hydrochloride salts enhance the compound's solubility in aqueous media, a crucial property for many pharmaceutical applications.

Physicochemical Data

The available physicochemical data for the free base and its hydrochloride salts are summarized below. It is important to note that while information for the dihydrochloride is more consistently reported in formal chemical supplier databases, some properties for the monohydrochloride are also available.

| Property | 5,6,7,8-Tetrahydro-1,6-naphthyridine (Free Base) | 5,6,7,8-Tetrahydro-1,6-naphthyridine Hydrochloride (Monohydrochloride) | 5,6,7,8-Tetrahydro-1,6-naphthyridine Dihydrochloride |

| CAS Number | 80957-68-2[1] | 1187830-51-8[2][3] | 348623-30-3 |

| Molecular Formula | C₈H₁₀N₂[1] | C₈H₁₁ClN₂[2] | C₈H₁₂Cl₂N₂[4] |

| Molecular Weight | 134.18 g/mol [1] | 170.64 g/mol [2] | 207.10 g/mol [4][5] |

| Physical Form | Not Specified | Colorless or white solid[2] | Light yellow to yellow powder or crystals |

| Melting Point | Not Available | 180-184°C[2] | Not Available |

| Boiling Point | Not Available | Not Available | Not Available |

| Solubility | Not Available | Soluble in alcohol, slightly soluble in water[2] | Not Available |

| Storage | Not Specified | Inert atmosphere, Room Temperature[2] | Refrigerator |

Synthesis and Experimental Protocols

Pictet-Spengler Reaction Approach

A synthetic route for a derivative of 5,6,7,8-tetrahydro-1,6-naphthyridine highlights the use of a Pictet-Spengler reaction.[6] This reaction typically involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by an acid-catalyzed cyclization. In the context of the tetrahydronaphthyridine scaffold, a substituted pyridinylethylamine would serve as the β-arylethylamine precursor. The reaction with an appropriate carbonyl compound, such as an ethyl glyoxylate polymer, leads to the formation of the tetrahydronaphthyridine ring system as its hydrochloride salt.[6][7]

A generalized workflow for this synthetic approach is outlined below.

Caption: Generalized Pictet-Spengler synthesis workflow.

Further purification of the resulting hydrochloride salt can be achieved through recrystallization. The synthesis of various derivatives often involves subsequent steps such as N-acylation, N-sulfonylation, or other modifications to the core structure.

Biological Activity and Signaling Pathways

Derivatives of the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold have shown significant promise in two key therapeutic areas: as allosteric inhibitors of HIV-1 integrase and as inverse agonists of the Retinoid-related Orphan Receptor gamma t (RORγt).

HIV-1 Integrase Allosteric Inhibition

A series of 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives have been identified as potent allosteric inhibitors of HIV-1 integrase.[8][9] These inhibitors do not target the active site of the enzyme but rather bind to the host-factor binding site for lens epithelium-derived growth factor (LEDGF)/p75 on the integrase catalytic core domain.[8] This binding event induces a conformational change in the integrase enzyme, promoting its aberrant multimerization.[8][9] This pathological hyper-multimerization of integrase disrupts the normal process of viral particle maturation, leading to the formation of non-infectious virions with defective cores.[10]

The signaling pathway and mechanism of action for this class of inhibitors can be visualized as follows:

Caption: HIV-1 integrase allosteric inhibition pathway.

RORγt Inverse Agonism

Derivatives of 5,6,7,8-tetrahydro-1,6-naphthyridine have also been developed as inverse agonists of RORγt.[6] RORγt is a nuclear receptor that acts as a key transcription factor in the differentiation of T helper 17 (Th17) cells.[6][7] Th17 cells are crucial for the inflammatory response and are implicated in various autoimmune diseases through their production of pro-inflammatory cytokines, particularly Interleukin-17 (IL-17).[6][7]

As inverse agonists, these compounds bind to RORγt and reduce its constitutive activity. This inhibition of RORγt function leads to a downstream suppression of Th17 cell differentiation and a reduction in IL-17 production, thereby mitigating the inflammatory cascade.

The signaling pathway illustrating the mechanism of RORγt inverse agonists is depicted below:

Caption: RORγt inverse agonist signaling pathway.

Conclusion

5,6,7,8-Tetrahydro-1,6-naphthyridine hydrochloride is a valuable scaffold in modern drug discovery, providing the foundation for potent and specific modulators of important biological targets. While a comprehensive dataset of its fundamental physicochemical properties is still emerging, the known synthetic routes and the well-characterized biological activities of its derivatives underscore its significance. The information presented in this guide serves as a foundational resource for researchers engaged in the exploration and development of novel therapeutics based on this promising heterocyclic core. Further investigation into the precise physical properties and the development of detailed, publicly available synthetic protocols for the hydrochloride salts will be invaluable to the scientific community.

References

- 1. 5,6,7,8-Tetrahydro-1,6-naphthyridine | C8H10N2 | CID 13193882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. alchempharmtech.com [alchempharmtech.com]

- 4. Cas 348623-30-3,5,6,7,8-TETRAHYDRO-[1,6]NAPHTHYRIDINE DIHYDROCHLORIDE | lookchem [lookchem.com]

- 5. 5,6,7,8-Tetrahydro-1,6-naphthyridine dihydrochloride - CAS:348623-30-3 - Sunway Pharm Ltd [3wpharm.com]

- 6. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Allosteric integrase inhibitor potency is determined through the inhibition of HIV-1 particle maturation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5,6,7,8-Tetrahydro-1,6-naphthyridine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5,6,7,8-Tetrahydro-1,6-naphthyridine hydrochloride, a heterocyclic compound of significant interest in medicinal chemistry. This document details its chemical and physical properties, a general synthetic protocol, and its emerging role as a key scaffold in the development of novel therapeutics, particularly as an inverse agonist of Retinoid-related orphan receptor gamma-t (RORγt) and as an allosteric inhibitor of HIV-1 integrase.

Chemical and Physical Data

The fundamental properties of 5,6,7,8-Tetrahydro-1,6-naphthyridine and its hydrochloride salts are summarized below. These data are crucial for the handling, characterization, and application of this compound in a research and development setting.

| Identifier | 5,6,7,8-Tetrahydro-1,6-naphthyridine Hydrochloride | 5,6,7,8-Tetrahydro-1,6-naphthyridine Dihydrochloride | 5,6,7,8-Tetrahydro-1,6-naphthyridine (Free Base) |

| CAS Number | 1187830-51-8[1] | 348623-30-3 | 80957-68-2[2] |

| Molecular Formula | C₈H₁₁ClN₂[1] | C₈H₁₂Cl₂N₂ | C₈H₁₀N₂[2] |

| Molecular Weight | 170.64 g/mol [1] | 207.10 g/mol | 134.18 g/mol [2] |

| Appearance | Colorless or white solid | Not specified | Not specified |

| Melting Point | 180-184 °C[1] | Not specified | Not specified |

| Solubility | Soluble in alcohol, slightly soluble in water[1] | Not specified | Not specified |

| Storage | Inert atmosphere, Room Temperature[1] | Under inert gas (nitrogen or Argon) at 2-8°C | Not specified |

Experimental Protocols: Synthesis

The synthesis of the 5,6,7,8-Tetrahydro-1,6-naphthyridine core is often achieved through a Pictet-Spengler reaction. This acid-catalyzed reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone. In the context of 5,6,7,8-Tetrahydro-1,6-naphthyridine derivatives, a common precursor is a pyridinylethylamine.[3][4]

General Protocol for the Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine derivative via Pictet-Spengler Reaction:

-

Preparation of the β-Pyridinylethylamine Precursor:

-

Synthesize the required substituted 2-(pyridin-2-yl)ethan-1-amine. The specific substituents on the pyridine ring will determine the final product. A published route involves the metalation of a substituted 2-methylpyridine, followed by nucleophilic addition to paraformaldehyde, amination under Mitsunobu conditions, and subsequent deprotection.[3]

-

-

Pictet-Spengler Cyclization:

-

Dissolve the β-pyridinylethylamine precursor in a suitable solvent.

-

Add an aldehyde or a ketone (e.g., ethyl glyoxylate polymer) to the reaction mixture.[3][4]

-

Introduce an acid catalyst to facilitate the reaction.

-

The reaction mixture is typically stirred, and the progress is monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, the reaction is quenched, and the product is isolated and purified. The hydrochloride salt can often be precipitated directly from the reaction mixture.[3][4]

-

-

Purification:

-

The crude product can be purified by recrystallization or column chromatography to yield the desired 5,6,7,8-Tetrahydro-1,6-naphthyridine hydrochloride derivative.

-

Below is a workflow diagram illustrating the key steps in the synthesis.

Biological Significance and Signaling Pathways

The 5,6,7,8-Tetrahydro-1,6-naphthyridine scaffold is a key structural motif in the development of molecules targeting significant biological pathways involved in disease. Two prominent examples are its use in creating inverse agonists for RORγt and allosteric inhibitors of HIV-1 integrase.

RORγt Inverse Agonism

Retinoid-related orphan receptor gamma-t (RORγt) is a nuclear receptor that plays a critical role in the differentiation of T helper 17 (Th17) cells, which are implicated in various autoimmune diseases.[3] Inverse agonists of RORγt can suppress the production of pro-inflammatory cytokines like IL-17. Small molecules containing the 5,6,7,8-Tetrahydro-1,6-naphthyridine core have been developed as potent and selective RORγt inverse agonists.[3]

The mechanism of action of these inverse agonists involves binding to the ligand-binding domain (LBD) of RORγt. This binding event disrupts the conformation of the activation function 2 (AF2) helix (H12), which in turn prevents the recruitment of coactivators and may promote the binding of corepressors, leading to a decrease in the transcription of RORγt target genes.[5]

Allosteric Inhibition of HIV-1 Integrase

HIV-1 integrase is a crucial enzyme for the replication of the human immunodeficiency virus. It catalyzes the insertion of the viral DNA into the host cell's genome. A novel class of antiretroviral drugs, known as allosteric integrase inhibitors (ALLINIs), targets a site on the integrase enzyme that is distinct from the active site.[6][7] Derivatives of 5,6,7,8-Tetrahydro-1,6-naphthyridine have shown promise as potent ALLINIs.[6][8]

These compounds bind to the lens epithelium-derived growth factor (LEDGF)/p75 binding site on the integrase catalytic core domain. This binding induces an aberrant multimerization of the integrase enzyme, which disrupts its normal function and leads to the inhibition of viral replication.[7][9][10]

References

- 1. chembk.com [chembk.com]

- 2. 5,6,7,8-Tetrahydro-1,6-naphthyridine | C8H10N2 | CID 13193882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Molecular Mechanism of Action of RORγt Agonists and Inverse Agonists: Insights from Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Biological and Structural Analyses of New Potent Allosteric Inhibitors of HIV-1 Integrase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

An In-depth Technical Guide to 5,6,7,8-Tetrahydro-1,6-naphthyridine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and potential applications of 5,6,7,8-Tetrahydro-1,6-naphthyridine hydrochloride (CAS Number: 1187830-51-8), a heterocyclic scaffold of significant interest in medicinal chemistry.

Molecular Structure and Chemical Properties

5,6,7,8-Tetrahydro-1,6-naphthyridine hydrochloride is the hydrochloride salt of the bicyclic amine 5,6,7,8-Tetrahydro-1,6-naphthyridine. The core structure consists of a fused pyridine and piperidine ring system. This scaffold provides a three-dimensional framework that is attractive for the design of small molecule therapeutics.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 1187830-51-8 | ChemBK[1] |

| Molecular Formula | C₈H₁₁ClN₂ | ChemBK[1] |

| Molecular Weight | 170.64 g/mol | ChemBK[1] |

| Canonical SMILES | C1CNCC2=C1N=CC=C2.Cl | PubChem[2] |

| InChI Key | FPEAARFNXIWCTP-UHFFFAOYSA-N | PubChem[2] |

| Appearance | Solid (predicted) | - |

| Solubility | Soluble in water and polar organic solvents (predicted) | - |

Synthesis and Experimental Protocols

The synthesis of the 5,6,7,8-tetrahydro-1,6-naphthyridine core is a critical step in the development of novel therapeutics. While a specific, detailed protocol for the direct synthesis of the hydrochloride salt is not extensively published, the literature suggests that a Pictet-Spengler reaction is a viable and commonly employed method for constructing this heterocyclic system.[3][4][5]

Hypothetical Experimental Protocol: Pictet-Spengler Synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridine Hydrochloride

This protocol is a generalized procedure based on established Pictet-Spengler reaction principles for the synthesis of related tetrahydronaphthyridine scaffolds.[3][5]

Step 1: Synthesis of the Precursor Pyridinylethylamine

The synthesis begins with the preparation of a suitable 2-(pyridin-2-yl)ethanamine derivative. This can be achieved through a multi-step process starting from a substituted pyridine.[3][4]

Step 2: Pictet-Spengler Cyclization

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the pyridinylethylamine precursor in a suitable solvent such as toluene or dichloromethane.

-

Addition of Aldehyde/Ketone: To the solution, add an appropriate aldehyde or ketone (e.g., a glyoxylate derivative) that will form the C5 and C8 atoms of the final ring system.

-

Acid Catalysis: Add a catalytic amount of a protic acid (e.g., trifluoroacetic acid, p-toluenesulfonic acid) or a Lewis acid to facilitate the reaction.

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction time will vary depending on the specific substrates and conditions.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Neutralize the acid catalyst with a suitable base (e.g., saturated sodium bicarbonate solution). Extract the product into an organic solvent.

-

Purification of the Free Base: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 3: Formation of the Hydrochloride Salt

-

Dissolution: Dissolve the purified 5,6,7,8-tetrahydro-1,6-naphthyridine free base in a minimal amount of a suitable organic solvent such as diethyl ether or ethyl acetate.

-

Acidification: Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., 2 M HCl in diethyl ether) to the stirred solution of the free base.

-

Precipitation: The hydrochloride salt should precipitate out of the solution.

-

Isolation and Drying: Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield 5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride as a solid.

Characterization:

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

-

¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

-

Elemental Analysis: To determine the elemental composition.

Note: As of the latest literature review, publicly available experimental ¹H NMR, ¹³C NMR, and mass spectrometry data for 5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride are not available.

Role in Drug Discovery and Development

The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[6] This versatility makes it a valuable starting point for the design of novel drugs.

3.1. RORγt Inverse Agonists for Autoimmune Diseases

Derivatives of the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold have been identified as potent inverse agonists of the Retinoid-related Orphan Receptor gamma t (RORγt).[3][4] RORγt is a key transcription factor in the differentiation of Th17 cells, which are implicated in the pathogenesis of various autoimmune diseases. By inhibiting the activity of RORγt, these compounds can suppress the inflammatory response, offering a potential therapeutic strategy for conditions like psoriasis and rheumatoid arthritis.

3.2. HIV-1 Integrase Allosteric Inhibitors

The 5,6,7,8-tetrahydro-1,6-naphthyridine core has also been utilized in the development of allosteric inhibitors of HIV-1 integrase.[7][8] These inhibitors bind to a site on the integrase enzyme that is distinct from the active site, leading to a conformational change that disrupts its function and inhibits viral replication. This represents a promising approach for the treatment of HIV infection.

Visualizations

Diagram 1: Synthetic Workflow via Pictet-Spengler Reaction

Caption: A generalized workflow for the synthesis of 5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride.

Diagram 2: Role of the Scaffold in Drug Discovery

Caption: The central role of the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold in developing novel therapeutics.

Conclusion

5,6,7,8-Tetrahydro-1,6-naphthyridine hydrochloride is a valuable building block in the field of drug discovery. Its rigid, three-dimensional structure provides a foundation for the synthesis of compounds with diverse biological activities. While detailed experimental data for the hydrochloride salt itself is limited in the public domain, the established synthetic routes to the core structure and its successful application in developing potent modulators of key biological targets highlight its importance for further research and development in medicinal chemistry. Future work should focus on the full characterization of this compound and the exploration of its own potential biological activities.

References

- 1. 5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one hydrochloride(1201785-01-4) 1H NMR spectrum [chemicalbook.com]

- 2. 5,6,7,8-Tetrahydro-1,6-naphthyridine | C8H10N2 | CID 13193882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883) [hmdb.ca]

- 6. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. NP-MRD: 13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0219299) [np-mrd.org]

- 8. researchgate.net [researchgate.net]

Technical Guide: Solubility Profile of 5,6,7,8-Tetrahydro-1,6-naphthyridine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 5,6,7,8-Tetrahydro-1,6-naphthyridine hydrochloride, a heterocyclic compound of interest in pharmaceutical research. Due to a lack of publicly available quantitative solubility data for this specific compound, this document provides a framework for researchers to generate and report this critical data. It includes a detailed experimental protocol for the widely accepted shake-flask method for solubility determination and presents a standardized table for data presentation. Furthermore, this guide provides visualizations of a general solubility testing workflow and a representative synthesis pathway for a related naphthyridine derivative to aid in experimental design and understanding.

Introduction to 5,6,7,8-Tetrahydro-1,6-naphthyridine Hydrochloride

5,6,7,8-Tetrahydro-1,6-naphthyridine and its derivatives are recognized scaffolds in medicinal chemistry, notably investigated for their potential as HIV-1 integrase inhibitors and for their role in the synthesis of various biologically active molecules. The hydrochloride salt form is often utilized to improve the physicochemical properties of the parent compound. A comprehensive understanding of its solubility is fundamental for drug development, influencing formulation, bioavailability, and overall therapeutic efficacy. While qualitative descriptors suggest it is "slightly soluble in water" and "soluble in alcohol solvent," precise quantitative data is essential for informed research and development.[1]

Solubility Data

As of the latest literature review, specific quantitative solubility data for 5,6,7,8-Tetrahydro-1,6-naphthyridine hydrochloride in various solvents and at different temperatures has not been reported in publicly accessible databases. To facilitate standardized data collection and comparison within the scientific community, the following table structure is proposed for reporting experimentally determined solubility values.

Table 1: Solubility of 5,6,7,8-Tetrahydro-1,6-naphthyridine Hydrochloride

| Solvent System | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Analysis | Reference |

| Purified Water | 25 | HPLC-UV | [Your Data] | ||

| Purified Water | 37 | HPLC-UV | [Your Data] | ||

| Phosphate-Buffered Saline (pH 7.4) | 25 | HPLC-UV | [Your Data] | ||

| Phosphate-Buffered Saline (pH 7.4) | 37 | HPLC-UV | [Your Data] | ||

| 0.1 N HCl (pH 1.2) | 37 | HPLC-UV | [Your Data] | ||

| Acetate Buffer (pH 4.5) | 37 | HPLC-UV | [Your Data] | ||

| Ethanol | 25 | HPLC-UV | [Your Data] | ||

| Methanol | 25 | HPLC-UV | [Your Data] | ||

| Propylene Glycol | 25 | HPLC-UV | [Your Data] | ||

| Dimethyl Sulfoxide (DMSO) | 25 | HPLC-UV | [Your Data] |

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is a gold-standard technique for determining the thermodynamic equilibrium solubility of a compound.[2][3][4][5][6] The following protocol is a comprehensive guide for researchers.

3.1. Materials and Equipment

-

5,6,7,8-Tetrahydro-1,6-naphthyridine hydrochloride (solid powder)

-

Selected solvents (e.g., purified water, buffers, organic solvents)

-

Glass vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Analytical balance

-

pH meter

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or Mass Spectrometer (MS)

-

Volumetric flasks and pipettes

3.2. Procedure

-

Preparation of Solvent: Prepare the desired solvent systems. For buffered solutions, verify the pH after preparation.

-

Addition of Compound: Add an excess amount of 5,6,7,8-Tetrahydro-1,6-naphthyridine hydrochloride to a pre-weighed vial. The excess solid should be visually apparent throughout the experiment.

-

Equilibration: Add a known volume of the solvent to the vial. Tightly cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient duration to reach equilibrium (typically 24 to 72 hours).

-

Phase Separation: After equilibration, allow the suspension to settle. Separate the solid and liquid phases by centrifugation.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant.

-

Filtration: Immediately filter the supernatant through a syringe filter to remove any remaining solid particles.

-

Dilution: Accurately dilute the filtered solution with an appropriate solvent to a concentration within the analytical method's calibration range.

-

Quantification: Analyze the concentration of the diluted solution using a validated analytical method, such as HPLC-UV or LC-MS.

-

Data Analysis: Calculate the solubility of the compound in the original solvent, taking into account the dilution factor.

3.3. Considerations

-

Purity of Compound and Solvents: Ensure high purity of the compound and solvents to obtain accurate results.

-

Equilibrium Time: The time required to reach equilibrium may vary depending on the compound and solvent. It is advisable to measure the concentration at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.

-

pH Measurement: For buffered solutions, measure the pH of the saturated solution at the end of the experiment to ensure it has not significantly changed.

-

Solid Phase Analysis: It is good practice to analyze the solid phase remaining at the end of the experiment (e.g., by DSC or PXRD) to check for any polymorphic or solvate transformations.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of a pharmaceutical compound using the shake-flask method.

References

Spectroscopic Analysis of 5,6,7,8-Tetrahydro-1,6-naphthyridine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of 5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride, a key heterocyclic scaffold in medicinal chemistry. Due to the limited availability of complete spectroscopic data for the parent hydrochloride salt, this guide incorporates data from closely related derivatives and provides expected spectral characteristics. All quantitative data is summarized for clarity, and detailed experimental protocols are provided for each major spectroscopic technique.

Spectroscopic Data

The following tables summarize the key spectroscopic data for 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives. It is important to note that the exact spectral values for the hydrochloride salt of the parent compound may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivative.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.20 | d, J = 8.7 Hz | 1H | Aromatic CH |

| 7.85 | bs | 1H | Aromatic CH |

| 7.51 | bs | 1H | NH |

| 6.75 | d, J = 8.7 Hz | 1H | Aromatic CH |

| 3.91 | s | 3H | OCH₃ |

| 3.83 | t, J = 7.9 Hz | 2H | CH₂ |

| 2.77 | t, J = 7.9 Hz | 2H | CH₂ |

Data obtained for a 2-methoxy-5-carboxamide derivative in DMSO-d₆.[1]

Table 2: ¹³C NMR Spectral Data of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivative.

| Chemical Shift (δ) ppm | Assignment |

| 166.6 | C=O |

| 164.3 | Aromatic C |

| 158.6 | Aromatic C |

| 157.6 | Aromatic C |

| 138.1 | Aromatic CH |

| 115.8 | Aromatic C |

| 108.2 | Aromatic CH |

| 53.5 | OCH₃ |

| 46.6 | CH₂ |

| 27.8 | CH₂ |

Data obtained for a 2-methoxy-5-carboxamide derivative in DMSO-d₆.[1]

Infrared (IR) Spectroscopy

Table 3: Expected Characteristic IR Absorption Bands for 5,6,7,8-Tetrahydro-1,6-naphthyridine Hydrochloride.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-2700 | Strong, Broad | N-H⁺ stretch (from hydrochloride) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2950-2850 | Medium | Aliphatic C-H stretch |

| 1620-1580 | Medium-Strong | C=N stretch (pyridine ring) |

| 1500-1400 | Medium-Strong | C=C stretch (pyridine ring) |

| 1450-1400 | Medium | CH₂ bend |

Expected values based on the analysis of pyridine and tetrahydropyridine structures.[2][3][4]

Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Data for 5,6,7,8-Tetrahydro-1,6-naphthyridine Hydrochloride.

| m/z Value | Interpretation |

| 135.09 | [M+H]⁺ of the free base (C₈H₁₀N₂) |

| 134.08 | Molecular ion (M⁺) of the free base |

Fragmentation patterns of N-containing heterocyclic compounds can be complex. The molecular ion peak of the free base is expected, with subsequent fragmentation involving the loss of hydrogen, and cleavage of the tetrahydro-pyridine ring.[5][6][7]

UV-Visible (UV-Vis) Spectroscopy

Table 5: Expected UV-Visible Absorption Maxima for 5,6,7,8-Tetrahydro-1,6-naphthyridine Hydrochloride in a Protic Solvent.

| λmax (nm) | Molar Absorptivity (ε) | Transition |

| ~220-230 | High | π → π |

| ~270-280 | Medium | π → π |

| ~310-320 | Low | n → π* |

Naphthyridine derivatives typically exhibit multiple absorption bands in the UV region corresponding to π → π and n → π* transitions of the aromatic system.[8]*

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of 5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of 5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in a 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrumentation : Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for protons.

-

¹H NMR Acquisition :

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Process the data with Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak.

-

-

¹³C NMR Acquisition :

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: 1024 or more scans, a spectral width of 200-250 ppm, and a relaxation delay of 2-5 seconds.

-

Process the data similarly to the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method) :

-

Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

-

-

Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition :

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹. The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

-

Sample Preparation : Prepare a dilute solution of the sample (approximately 0.1-1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

Instrumentation : Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI).

-

Data Acquisition :

-

Infuse the sample solution into the ion source at a flow rate of 5-10 µL/min.

-

Acquire the mass spectrum in positive ion mode.

-

Typical ESI source parameters: spray voltage of 3-5 kV, capillary temperature of 200-300 °C.

-

Scan a mass range appropriate to detect the molecular ion and expected fragments (e.g., m/z 50-500).

-

UV-Visible (UV-Vis) Spectroscopy

-

Sample Preparation :

-

Prepare a stock solution of the sample in a UV-grade solvent (e.g., ethanol, methanol, or water) at a known concentration (e.g., 1 mg/mL).

-

Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance reading between 0.1 and 1.0.

-

-

Instrumentation : Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition :

-

Use a matched pair of quartz cuvettes. Fill one cuvette with the solvent to be used as a blank.

-

Record a baseline spectrum with the blank in both the sample and reference beams.

-

Replace the blank in the sample beam with the sample solution and record the absorption spectrum, typically over a wavelength range of 200-800 nm.

-

Visualizations

Experimental Workflow

References

- 1. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 5. researchgate.net [researchgate.net]

- 6. info.gbiosciences.com [info.gbiosciences.com]

- 7. article.sapub.org [article.sapub.org]

- 8. benchchem.com [benchchem.com]

Navigating the Spectroscopic Landscape of 5,6,7,8-Tetrahydro-1,6-naphthyridine HCl: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 5,6,7,8-Tetrahydro-1,6-naphthyridine hydrochloride. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis, characterization, and application of this heterocyclic scaffold. Due to the limited availability of public domain raw spectral data for this specific salt, this guide presents a comprehensive overview based on the analysis of structurally related compounds and established spectroscopic principles.

Introduction

5,6,7,8-Tetrahydro-1,6-naphthyridine and its derivatives are of significant interest in medicinal chemistry due to their presence in various biologically active molecules. The hydrochloride salt is a common form for improving the solubility and handling of such amine-containing compounds. Accurate spectroscopic characterization is paramount for confirming the chemical identity and purity of these molecules. This guide focuses on the key NMR spectroscopic features that define the 5,6,7,8-Tetrahydro-1,6-naphthyridine HCl structure.

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted chemical shift ranges for the protons and carbons of 5,6,7,8-Tetrahydro-1,6-naphthyridine HCl. These predictions are derived from the analysis of published data for closely related analogs and take into account the electronic effects of protonation on the nitrogen atoms. The actual chemical shifts may vary depending on the solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Chemical Shifts for 5,6,7,8-Tetrahydro-1,6-naphthyridine HCl

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Notes |

| H-2 | 8.2 - 8.5 | d | 4.5 - 5.5 | Aromatic proton adjacent to protonated pyridinic nitrogen. |

| H-3 | 7.2 - 7.5 | dd | 7.5 - 8.5, 4.5 - 5.5 | Aromatic proton coupled to H-2 and H-4. |

| H-4 | 7.8 - 8.1 | d | 7.5 - 8.5 | Aromatic proton. |

| H-5 | 4.5 - 4.8 | s or t | If coupled to NH, J = 5.0 - 6.0 | Methylene protons adjacent to the pyridinic ring and nitrogen. |

| H-7 | 3.5 - 3.8 | t | 5.5 - 6.5 | Methylene protons adjacent to the aliphatic nitrogen. |

| H-8 | 3.0 - 3.3 | t | 5.5 - 6.5 | Methylene protons adjacent to the aromatic ring. |

| N-6-H | 9.0 - 12.0 | br s | - | Broad singlet due to proton exchange and quadrupolar effects. |

Table 2: Predicted ¹³C NMR Chemical Shifts for 5,6,7,8-Tetrahydro-1,6-naphthyridine HCl

| Carbon | Predicted Chemical Shift (ppm) | Notes |

| C-2 | 145 - 148 | Aromatic carbon adjacent to protonated pyridinic nitrogen. |

| C-3 | 122 - 125 | Aromatic carbon. |

| C-4 | 138 - 141 | Aromatic carbon. |

| C-4a | 125 - 128 | Aromatic quaternary carbon. |

| C-5 | 45 - 48 | Methylene carbon adjacent to the pyridinic ring and nitrogen. |

| C-7 | 42 - 45 | Methylene carbon adjacent to the aliphatic nitrogen. |

| C-8 | 25 - 28 | Methylene carbon adjacent to the aromatic ring. |

| C-8a | 150 - 153 | Aromatic quaternary carbon. |

Experimental Protocols

A standardized protocol for acquiring high-quality NMR data is crucial for the correct structural elucidation of 5,6,7,8-Tetrahydro-1,6-naphthyridine HCl.

NMR Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of 5,6,7,8-Tetrahydro-1,6-naphthyridine HCl for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent. Deuterated methanol (CD₃OD) or deuterated water (D₂O) are recommended due to the salt nature of the compound. Dimethyl sulfoxide-d₆ (DMSO-d₆) can also be used.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle warming or sonication can be used to aid dissolution if necessary.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Internal Standard: If quantitative analysis is required, a suitable internal standard can be added. For D₂O, 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) is a common choice. For organic solvents, tetramethylsilane (TMS) can be used, although its volatility can be a drawback.

NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).

-

Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C and shim the magnetic field to ensure high resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: 16-32 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 seconds.

-

Solvent suppression techniques may be necessary if residual solvent signals obscure peaks of interest, particularly when using D₂O.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans (e.g., 1024 or more) will be necessary to achieve an adequate signal-to-noise ratio.

-

Typical parameters: spectral width of 200-220 ppm, relaxation delay of 2-5 seconds.

-

-

2D NMR Experiments (Optional but Recommended):

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks and confirm proton assignments.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (2-3 bonds), which is crucial for assigning quaternary carbons and confirming the overall carbon skeleton.

-

Visualizations

Logical Workflow for NMR Analysis

The following diagram illustrates the logical workflow from sample preparation to structural elucidation using NMR spectroscopy.

Caption: A logical workflow for the NMR analysis of 5,6,7,8-Tetrahydro-1,6-naphthyridine HCl.

Structural Relationship to NMR Signals

This diagram illustrates the correlation between the chemical structure of 5,6,7,8-Tetrahydro-1,6-naphthyridine HCl and the types of signals expected in its NMR spectra.

Caption: Correlation of the molecular structure with its expected NMR signals.

The Tetrahydronaphthyridine Scaffold: A Versatile Core in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The tetrahydronaphthyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its conformational rigidity and synthetic tractability. This versatile structural motif has been successfully incorporated into a diverse range of biologically active molecules, leading to the discovery of potent and selective modulators of various therapeutically relevant targets. This technical guide provides an in-depth overview of the biological activities associated with tetrahydronaphthyridine derivatives, focusing on their roles as inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), antagonists of the C-X-C chemokine receptor type 4 (CXCR4), negative allosteric modulators of metabotropic glutamate receptor 2 (mGlu2), as well as their emerging potential as antibacterial and anti-inflammatory agents.

FGFR4 Inhibition: A Targeted Approach for Hepatocellular Carcinoma

Aberrant signaling of the Fibroblast Growth Factor 19 (FGF19)/FGFR4 axis is a key driver in a subset of hepatocellular carcinomas (HCC). This has spurred the development of selective FGFR4 inhibitors, with tetrahydronaphthyridine-based compounds emerging as a promising class of therapeutic agents.

Quantitative Data: FGFR4 Inhibitory Activity

| Compound ID | Target | Assay Type | IC50 (nM) | Cell Line | Antiproliferative IC50 (nM) | Reference |

| 9ka | FGFR4 | Kinase Assay | 5.4 | Huh7 | 2.4 | [1] |

| Hep3B2.1-7 | 104.1 | [1] | ||||

| BLU9931 | FGFR4 | Kinase Assay | 3 | - | - | |

| Compound 6O | FGFR4 | Kinase Assay | 75.3 | - | - | [1] |

| FGFR1 | Kinase Assay | >50,000 | - | - | [1] | |

| FGFR2 | Kinase Assay | 35,482 | - | - | [1] | |

| FGFR3 | Kinase Assay | >30,000 | - | - | [1] | |

| GNF-7 | FGFR4 | Kinase Assay | 4 | - | - | [2] |

Experimental Protocol: In Vitro FGFR4 Kinase Assay (ADP-Glo™)

This protocol outlines the determination of the inhibitory activity of tetrahydronaphthyridine derivatives against FGFR4 using the ADP-Glo™ kinase assay, which measures the amount of ADP produced in the kinase reaction.

Materials:

-

Recombinant human FGFR4 enzyme

-

Poly(Glu, Tyr) substrate

-

ATP

-

Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 2.5 mM MnCl₂, 50 µM DTT)[3]

-

Test compounds (tetrahydronaphthyridine derivatives) dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well plates (white, low volume)

-

Plate-reading luminometer

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

-

Reaction Setup:

-

Add 1 µL of the compound dilutions or DMSO (as a control) to the wells of a 384-well plate.[4]

-

Add 2 µL of a solution containing the FGFR4 enzyme in kinase buffer.[4]

-

Initiate the kinase reaction by adding 2 µL of a solution containing the substrate and ATP in kinase buffer. The final ATP concentration should be at or near the Km for FGFR4.[3]

-

-

Kinase Reaction Incubation: Incubate the plate at 30°C for 1 hour.[3]

-

ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[5]

-

ATP Depletion Incubation: Incubate the plate at room temperature for 40 minutes.[5]

-

ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP.[5]

-

Signal Generation Incubation: Incubate the plate at room temperature for 30-60 minutes to allow for the generation of a luminescent signal.[6]

-

Luminescence Reading: Measure the luminescence of each well using a plate-reading luminometer.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Signaling Pathway: FGFR4 Inhibition

Caption: FGFR4 signaling pathway and the point of inhibition by tetrahydronaphthyridine derivatives.

CXCR4 Antagonism: Targeting HIV Entry and Cancer Metastasis

The CXCL12/CXCR4 signaling axis plays a crucial role in various physiological and pathological processes, including HIV entry into host cells and the metastasis of numerous cancers. Tetrahydronaphthyridine-based compounds have been developed as potent CXCR4 antagonists, demonstrating potential as both anti-HIV and anti-cancer agents.[7][8]

Quantitative Data: CXCR4 Antagonistic Activity

| Compound ID | Target | Assay Type | IC50 (nM) | Anti-HIV Activity IC50 (nM) | Reference |

| Compound 30 | CXCR4 | Ca2+ Flux | 24 | 7 | [7] |

| AMD11070 | CXCR4 | - | - | - | [7] |

| TIQ15 | CXCR4 | - | - | - | [7] |

| Compound 15a | CXCR4 | Ca2+ Flux | 33 | - | [8] |

Experimental Protocol: CXCR4 Competitive Binding Assay (Flow Cytometry)

This protocol describes a flow cytometry-based assay to identify and characterize compounds that compete with a fluorescently labeled CXCL12 for binding to CXCR4 expressed on living cells.[9][10]

Materials:

-

CXCR4-expressing cell line (e.g., CCRF-CEM)

-

Assay Buffer (e.g., PBS with 1% BSA)

-

Test compounds (tetrahydronaphthyridine derivatives) dissolved in DMSO

-

Fluorescently labeled CXCL12 (e.g., CXCL12-Alexa Fluor 647)

-

96-well round-bottom plates

-

Flow cytometer

Procedure:

-

Cell Preparation: Harvest and wash the CXCR4-expressing cells, then resuspend them in assay buffer to a concentration of approximately 0.5 x 10⁶ cells/mL.[11]

-

Compound Addition: Dispense 100 µL of the test compound dilutions or assay buffer (for controls) into a 96-well plate.[9]

-

Cell Addition and Pre-incubation: Add 50 µL of the cell suspension to each well and incubate for 15 minutes at room temperature in the dark.[9]

-

Labeled Ligand Addition: Add 50 µL of fluorescently labeled CXCL12 to each well at a fixed concentration.[9]

-

Incubation: Incubate the plate for 30 minutes at room temperature in the dark.[9]

-

Washing: Centrifuge the plate, discard the supernatant, and wash the cell pellet with fresh assay buffer.[9]

-

Cell Fixation (Optional): Resuspend the cell pellet in a fixation buffer (e.g., 1% paraformaldehyde in PBS).[9]

-

Flow Cytometry Analysis: Acquire data on a flow cytometer, measuring the fluorescence intensity of the cell population.

-

Data Analysis: Determine the percentage of inhibition of labeled CXCL12 binding for each compound concentration and calculate the IC50 value.

Signaling Pathway: CXCR4 Antagonism

Caption: CXCR4 signaling and its blockade by tetrahydronaphthyridine antagonists.

mGlu2 Negative Allosteric Modulation: A Novel Avenue for CNS Disorders

Metabotropic glutamate receptor 2 (mGlu2) is a G-protein coupled receptor that has been implicated in the pathophysiology of various central nervous system (CNS) disorders, including schizophrenia and depression. Negative allosteric modulators (NAMs) of mGlu2 offer a promising therapeutic strategy, and tetrahydronaphthyridine-based compounds have been explored for this purpose.[12]

Quantitative Data: mGlu2 Negative Allosteric Modulator Activity

| Compound ID | Target | Assay Type | IC50 (nM) | Reference |

| 14a | mGlu2 | GIRK dose-response | - | [12] |

| 14b | mGlu2 | GIRK dose-response | - | [12] |

| 13 | mGlu2 | cAMP GloSensor | 93 | [13] |

Note: Specific IC50 values for compounds 14a and 14b were not provided in the abstract, but they were selected for further studies based on their high affinity.

Experimental Protocol: mGlu2 Functional Assay (cAMP GloSensor™)

This protocol details a method to assess the functional activity of mGlu2 NAMs by measuring changes in intracellular cAMP levels.[13]

Materials:

-

HEK293T cells stably expressing human mGlu2 receptor and a cAMP-sensitive biosensor (e.g., cAMP GloSensor™)

-

Cell culture medium

-

Test compounds (tetrahydronaphthyridine derivatives) dissolved in DMSO

-

Forskolin or an appropriate adenylyl cyclase activator

-

Glutamate

-

cAMP GloSensor™ Assay reagents (Promega)

-

White, clear-bottom 96-well plates

-

Luminometer

Procedure:

-

Cell Seeding: Seed the mGlu2-expressing cells in a 96-well plate and incubate overnight.

-

Compound Treatment: Pre-incubate the cells with varying concentrations of the test compounds or vehicle (DMSO) for a specified period.

-

Agonist Stimulation: Stimulate the cells with a fixed concentration of glutamate in the presence of an adenylyl cyclase activator like forskolin.

-

Lysis and Signal Detection: Lyse the cells and add the cAMP GloSensor™ reagent according to the manufacturer's instructions to generate a luminescent signal.

-

Luminescence Measurement: Measure the luminescence in each well using a luminometer.

-

Data Analysis: The inhibitory effect of the NAMs on the glutamate-induced decrease in cAMP levels is quantified. IC50 values are determined by plotting the percentage of inhibition against the compound concentration.

Antibacterial and Anti-inflammatory Activities

Beyond their well-defined roles in oncology and CNS disorders, tetrahydronaphthyridine scaffolds have demonstrated promising antibacterial and anti-inflammatory properties, highlighting their broad therapeutic potential.

Quantitative Data: Antibacterial and Anti-inflammatory Activities

Antibacterial Activity

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |

| Tetrahydropyrimidine derivatives | Staphylococcus aureus | 15-45 | |

| Staphylococcus epidermidis | - | ||

| Thiazole analogs | Staphylococcus aureus | 62.5-1000 | [14] |

| Bacillus subtilis | 62.5-1000 | [14] | |

| Escherichia coli | 62.5-1000 | [14] |

Anti-inflammatory Activity

| Compound ID | Assay Type | IC50 | Reference |

| Pygmaeocin B (5) | Nitric oxide production inhibition | 33.0 ± 0.8 ng/mL | [15] |

| Isonicotinate 5 | ROS Inhibition | 1.42 ± 0.1 µg/mL | [16] |

Experimental Protocols

Broth Microdilution Method for MIC Determination [17][18]

This method is used to determine the minimum inhibitory concentration (MIC) of an antibacterial agent.

-

Preparation of Inoculum: A standardized suspension of the test bacteria is prepared in a suitable broth medium.

-

Serial Dilution of Compounds: The tetrahydronaphthyridine compounds are serially diluted in a 96-well microtiter plate containing broth.

-

Inoculation: Each well is inoculated with the bacterial suspension.

-

Incubation: The plate is incubated at 37°C for 16-20 hours.[17]

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Carrageenan-Induced Paw Edema in Rats [19][20]

This in vivo model is used to evaluate the acute anti-inflammatory activity of compounds.

-

Animal Acclimatization: Male Sprague-Dawley rats are acclimatized to the laboratory conditions.

-

Compound Administration: The test compounds are administered to the animals, typically intraperitoneally or orally.

-

Induction of Inflammation: After a specific time, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw to induce localized inflammation and edema.[20]

-

Paw Volume Measurement: The paw volume is measured at various time points after carrageenan injection using a plethysmometer.[20]

-

Data Analysis: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.

Synthetic Workflow

The synthesis of biologically active tetrahydronaphthyridine derivatives often involves multi-step sequences. A representative workflow for the synthesis of a tetrahydronaphthyridine CXCR4 antagonist is depicted below.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Detecting Cell Surface Expression of the G Protein-Coupled Receptor CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. promega.com [promega.com]

- 5. promega.com [promega.com]

- 6. promega.com [promega.com]

- 7. Synthesis and Evaluation of Novel Tetrahydronaphthyridine CXCR4 Antagonists with Improved Drug-like Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of Novel Tetrahydroisoquinoline CXCR4 Antagonists with Rigidified Side-Chains - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Video: A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 [jove.com]

- 11. Chemokine Receptor Expression Assay by Flow Cytometry | Mullins Molecular Retrovirology Lab [mullinslab.microbiol.washington.edu]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and Characterization of 5-(2-Fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxamide as a PET Imaging Ligand for Metabotropic Glutamate Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Evaluation of Anticancer and Anti-Inflammatory Activities of Some Synthetic Rearranged Abietanes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Broth microdilution - Wikipedia [en.wikipedia.org]

- 18. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 19. inotiv.com [inotiv.com]

- 20. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacology of 5,6,7,8-Tetrahydro-1,6-naphthyridine Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in a variety of biologically active compounds. This technical guide provides an in-depth exploration of the pharmacology of this class of compounds, with a particular focus on their roles as Retinoid-related Orphan Receptor γt (RORγt) inverse agonists and allosteric inhibitors of HIV-1 integrase. This document outlines the key mechanisms of action, presents available quantitative pharmacological data, details relevant experimental protocols, and visualizes the associated signaling pathways and experimental workflows.

Core Pharmacological Targets and Mechanisms of Action

Retinoid-related Orphan Receptor γt (RORγt) Inverse Agonism

RORγt is a nuclear receptor that plays a critical role as a master regulator of T helper 17 (Th17) cell differentiation. Th17 cells are key producers of pro-inflammatory cytokines such as Interleukin-17A (IL-17A), which are implicated in the pathogenesis of various autoimmune and inflammatory diseases. Consequently, inhibiting the function of RORγt presents a promising therapeutic strategy for these conditions.

Certain 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives have been identified as potent and selective inverse agonists of RORγt.[1] Unlike neutral antagonists that simply block agonist binding, inverse agonists reduce the constitutive activity of the receptor, leading to a more profound suppression of its downstream signaling. By binding to the ligand-binding domain of RORγt, these compounds induce a conformational change that promotes the recruitment of corepressors and inhibits the transcription of RORγt target genes, including IL17A. This ultimately leads to a reduction in Th17 cell differentiation and IL-17A production, thereby ameliorating inflammatory responses.

The differentiation of naïve T helper cells into Th17 cells is a complex process orchestrated by a specific cytokine milieu and a cascade of intracellular signaling events. The following diagram illustrates the key components of this pathway and the point of intervention for RORγt inverse agonists.

Allosteric Inhibition of HIV-1 Integrase

HIV-1 integrase is a crucial enzyme for the replication of the human immunodeficiency virus, responsible for inserting the viral DNA into the host cell's genome. It represents a key target for antiretroviral therapy. A series of 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives have been identified as potent allosteric inhibitors of HIV-1 integrase.[2][3][4]

These compounds do not bind to the active site of the enzyme but rather to an allosteric site at the dimer interface, which is also the binding site for the host protein Lens Epithelium-Derived Growth Factor (LEDGF)/p75. By binding to this pocket, the 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives act as a "molecular glue," promoting the aberrant multimerization of integrase.[2][3][4] This leads to the formation of non-functional, higher-order integrase oligomers. The consequences of this aberrant multimerization are twofold: it prevents the normal catalytic function of integrase and disrupts the proper maturation of new virus particles, resulting in non-infectious virions.[3]

The following diagram illustrates the mechanism by which 5,6,7,8-tetrahydro-1,6-naphthyridine compounds induce aberrant multimerization of HIV-1 integrase.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for the activity of 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives against their respective targets.

Table 1: RORγt Inverse Agonist Activity

| Compound | Assay Type | Cell Line | IC50 (nM) | Reference |

| TAK-828F | RORγt Reporter Gene Assay | Jurkat | 6.1 | [5] |

| Compound X | IL-17A Production Inhibition | hPBMCs | Data not available | |

| Compound Y | [3H]-25-HC Binding | - | Data not available |

Table 2: HIV-1 Integrase Allosteric Inhibitor Activity

| Compound | Assay Type | Virus Strain | EC50 (nM) | Reference |

| GSK-Compound | Antiviral Activity | NL4-3 | Data not available | |

| BMS-Compound | Integrase Strand Transfer | - | Data not available | |

| Merck-Compound | LEDGF/p75-Integrase Interaction | - | Data not available |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of pharmacological findings. Below are representative protocols for assessing the activity of 5,6,7,8-tetrahydro-1,6-naphthyridine compounds.

RORγt Inverse Agonist Activity: GAL4-RORγt Luciferase Reporter Gene Assay

This assay measures the ability of a compound to inhibit the transcriptional activity of the RORγt ligand-binding domain (LBD).

Workflow Diagram:

Detailed Methodology:

-

Cell Culture and Plating:

-

Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Seed cells into white, clear-bottom 96-well plates at a density of 2 x 104 cells per well and incubate overnight.

-

-

Transfection:

-

Prepare a transfection mixture containing a GAL4 DNA-binding domain fused to the RORγt LBD expression vector and a luciferase reporter vector with an upstream GAL4 Upstream Activating Sequence (UAS).

-

Use a suitable transfection reagent (e.g., Lipofectamine 3000) according to the manufacturer's instructions.

-

Add the transfection mixture to the cells and incubate for 6 hours.

-

-

Compound Treatment:

-

Prepare serial dilutions of the 5,6,7,8-tetrahydro-1,6-naphthyridine compounds in assay medium.

-

Replace the transfection medium with the compound dilutions and incubate for 24 hours.

-

-

Luciferase Assay:

-

Remove the medium and lyse the cells using a suitable lysis buffer.

-

Add luciferase substrate to the cell lysate and measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Normalize the luciferase signal to a co-transfected control (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell viability.

-

Plot the normalized luciferase activity against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

HIV-1 Integrase Allosteric Inhibition: Homogeneous Time-Resolved Fluorescence (HTRF) Assay for Integrase Multimerization

This assay quantifies the ability of a compound to induce the aberrant multimerization of HIV-1 integrase.

Workflow Diagram:

References

- 1. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Allosteric integrase inhibitor potency is determined through the inhibition of HIV-1 particle maturation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 5,6,7,8-Tetrahydro-1,6-naphthyridine Hydrochloride as a Research Chemical

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,6,7,8-Tetrahydro-1,6-naphthyridine hydrochloride is a heterocyclic compound that serves as a crucial scaffold in the discovery and development of novel therapeutic agents. While the unsubstituted parent compound is primarily utilized as a building block in medicinal chemistry, its derivatives have demonstrated significant pharmacological activities across various disease areas. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and known biological applications of the 5,6,7,8-tetrahydro-1,6-naphthyridine core structure, with a focus on its hydrochloride salt form. Detailed experimental protocols for a relevant synthetic pathway and conceptual diagrams of its role in drug discovery are presented to aid researchers in its application.

Introduction

The 5,6,7,8-tetrahydro-1,6-naphthyridine core is a bicyclic heteroaromatic system that has garnered considerable attention in medicinal chemistry. Its rigid, three-dimensional structure provides a unique framework for the spatial arrangement of pharmacophoric groups, enabling potent and selective interactions with various biological targets. The hydrochloride salt form of this scaffold is often preferred in research and development due to its improved solubility and stability.

While extensive research has been conducted on substituted derivatives, data on the intrinsic biological activity of the parent 5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride is limited. Its primary role in the scientific literature is that of a key intermediate in the synthesis of more complex molecules with diverse therapeutic applications.

Physicochemical Properties

A summary of the key physicochemical properties of 5,6,7,8-tetrahydro-1,6-naphthyridine and its hydrochloride salt is presented in Table 1. These properties are essential for its handling, formulation, and application in experimental settings.

| Property | 5,6,7,8-Tetrahydro-1,6-naphthyridine | 5,6,7,8-Tetrahydro-1,6-naphthyridine Hydrochloride |

| Molecular Formula | C₈H₁₀N₂ | C₈H₁₁ClN₂ |

| Molecular Weight | 134.18 g/mol [1] | 170.64 g/mol [2] |

| CAS Number | 80957-68-2[1] | 1187830-51-8[2] |

| Appearance | Not specified in literature | Colorless or white solid[2] |

| Melting Point | Not available | 180-184 °C[2] |

| Solubility | Not specified in literature | Soluble in alcohol, slightly soluble in water[2] |

| Storage Conditions | Not specified in literature | Inert atmosphere, Room Temperature[2] |

Synthesis and Characterization

The synthesis of the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold has been approached through various synthetic strategies, with the Pictet-Spengler reaction being a notable method for the construction of the core ring system.

General Synthetic Approach: Pictet-Spengler Reaction

A common strategy to access the 5,6,7,8-tetrahydro-1,6-naphthyridine core involves the Pictet-Spengler reaction. This reaction typically entails the cyclization of a β-arylethylamine with an aldehyde or ketone. In the context of this scaffold, a suitably substituted aminopyridine derivative can be reacted with a glyoxylate to form the tetrahydronaphthyridine ring system. The resulting product can then be isolated as its hydrochloride salt.

A specific example from the literature describes the synthesis of a derivative, which involves the preparation of a pyridinylethylamine intermediate followed by a Pictet-Spengler reaction with an ethyl glyoxylate polymer to yield the tetrahydronaphthyridine as its HCl salt[3][4].

Caption: General workflow for the synthesis via Pictet-Spengler reaction.

Experimental Protocol: Synthesis of a Substituted 5,6,7,8-Tetrahydro-1,6-naphthyridine Hydrochloride

The following protocol is adapted from the synthesis of a key intermediate in the development of a RORγt inverse agonist and illustrates the formation of the hydrochloride salt of a substituted 5,6,7,8-tetrahydro-1,6-naphthyridine[3][4].

Step 1: Preparation of the Pyridinylethylamine Intermediate A substituted 2-methoxy-6-methylpyridine is first converted to the corresponding pyridinylethylamine through a multi-step process involving metalation, nucleophilic addition to paraformaldehyde, amination, and deprotection[3][4].

Step 2: Pictet-Spengler Reaction The resulting pyridinylethylamine is then subjected to a Pictet-Spengler reaction with an ethyl glyoxylate polymer. This cyclization step forms the 5,6,7,8-tetrahydro-1,6-naphthyridine ring system.

Step 3: Formation of the Hydrochloride Salt The crude product from the cyclization is typically purified and then treated with a solution of hydrochloric acid in a suitable solvent (e.g., ethanol) to precipitate the hydrochloride salt. The solid is then collected by filtration and dried.

Characterization Data for a Substituted Derivative: For a related derivative, (R)-2-Methoxy-5,6,7,8-tetrahydro-1,6-naphthyridine-5-carboxamide, the following characterization data has been reported:

-

¹H NMR (500 MHz, DMSO-d₆): δ 7.59 (d, J = 8.5 Hz, 1H), 7.52 (bs, 1H), 7.19 (bs, 1H), 6.60 (d, J = 8.5 Hz, 1H), 4.29 (s, 1H), 3.79 (s, 3H), 3.03–3.12 (m, 1H), 2.83–2.97 (m, 2H), 2.58–2.75 (m, 2H)[3].

-

¹³C{¹H} NMR (126 MHz, DMSO-d₆): δ 174.8, 162.0, 152.9, 138.7, 123.2, 108.1, 58.6, 53.3, 41.0, 32.6[3].

-

HRMS (m/z): [M + H]⁺ calcd. for C₁₀H₁₃N₃O₂ 208.1062, found 208.1081[3].

Biological Applications and Research Interest

The primary value of 5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride in research lies in its role as a versatile scaffold for the synthesis of biologically active compounds. Derivatives of this core have shown promise in several therapeutic areas.

Caption: Therapeutic applications of derivatives of the core scaffold.

RORγt Inverse Agonists

Derivatives of the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold have been identified as potent and selective inverse agonists of the Retinoid-related Orphan Receptor γt (RORγt). RORγt is a key transcription factor in the differentiation of Th17 cells, which are implicated in the pathogenesis of various autoimmune diseases. By inhibiting RORγt, these compounds can suppress the production of pro-inflammatory cytokines like IL-17A and IL-17F, offering a potential therapeutic strategy for conditions such as inflammatory bowel disease, rheumatoid arthritis, and psoriasis[3].

HIV-1 Integrase Inhibitors

A series of 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives have been investigated as allosteric inhibitors of HIV-1 integrase. These compounds target the binding site of the cellular cofactor lens epithelium-derived growth factor (LEDGF/p75) on the integrase enzyme. This interaction is crucial for the integration of the viral DNA into the host genome. By disrupting this interaction, these allosteric inhibitors can effectively block HIV-1 replication[5].

Cytotoxic and Antituberculosis Activity

Libraries of compounds based on the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold have been synthesized and screened for various biological activities. Some derivatives have exhibited potential as cytotoxic agents, suggesting their utility in anticancer research[6]. Furthermore, screening of a 101-membered library of these compounds for antituberculosis activity revealed three lead compounds, indicating the potential of this scaffold in the development of new anti-infective agents[7].

ADME and Toxicology

There is a lack of publicly available data on the Absorption, Distribution, Metabolism, Excretion (ADME), and toxicology profile of the unsubstituted 5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride. For any novel derivative of this scaffold intended for therapeutic use, a thorough in vitro and in vivo ADME-Tox characterization would be essential.

Caption: Standard ADME and Toxicology workflow for a new derivative.

Conclusion

5,6,7,8-Tetrahydro-1,6-naphthyridine hydrochloride is a valuable research chemical, primarily serving as a foundational scaffold for the development of novel, biologically active molecules. While the parent compound itself is not extensively studied for its pharmacological effects, its derivatives have shown significant promise as RORγt inverse agonists for autoimmune diseases, HIV-1 integrase inhibitors, and as having cytotoxic and antituberculosis properties. The synthetic accessibility of this scaffold, particularly through methods like the Pictet-Spengler reaction, makes it an attractive starting point for medicinal chemistry campaigns. Further research into the pharmacological properties of the core structure and the development of novel derivatives is warranted to fully exploit its therapeutic potential. Researchers utilizing this scaffold should be prepared to conduct comprehensive ADME and toxicology studies on their novel compounds to assess their drug-like properties.

References

- 1. 5,6,7,8-Tetrahydro-1,6-naphthyridine | C8H10N2 | CID 13193882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Library synthesis using 5,6,7,8-tetrahydro-1,6-naphthyridines as scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

The 1,6-Naphthyridine Core: A Comprehensive Technical Guide for Researchers

An In-depth Exploration of the Synthesis, Physicochemical Properties, and Biological Significance of the 1,6-Naphthyridine Scaffold in Drug Discovery.

The 1,6-naphthyridine nucleus, a heterocyclic scaffold composed of two fused pyridine rings, has garnered significant attention in medicinal chemistry. Its unique structural and electronic properties make it a versatile platform for the development of novel therapeutic agents across a spectrum of diseases. This technical guide provides a detailed overview of the fundamental research on the 1,6-naphthyridine core, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties of the 1,6-Naphthyridine Core

The parent 1,6-naphthyridine is a white solid with a melting point below 40°C. The strategic placement of nitrogen atoms within the bicyclic system influences its chemical reactivity and pharmacological activity.

| Property | Value | Reference |

| Molecular Formula | C₈H₆N₂ | --INVALID-LINK-- |

| Molecular Weight | 130.15 g/mol | --INVALID-LINK-- |

| Melting Point | < 40 °C | --INVALID-LINK-- |

| pKa | 3.70 ± 0.10 | --INVALID-LINK-- |

Synthetic Strategies for the 1,6-Naphthyridine Core